(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-3-yl)acetic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-3-yl)acetic acid is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. The compound features a fluorenylmethyloxycarbonyl (Fmoc) group, a standard protecting group for amines in solid-phase peptide synthesis (SPPS). The thiophen-3-yl substituent introduces aromatic and sulfur-containing heterocyclic properties, which can influence peptide conformation and bioactivity.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-3-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c23-20(24)19(13-9-10-27-12-13)22-21(25)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,12,18-19H,11H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQJSFSUCQXAJC-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CSC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CSC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590423 | |
| Record name | (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(thiophen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217706-09-6 | |
| Record name | (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(thiophen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Fmoc-(S)-3-Thienylglycine, also known as fmoc-l-(3-thienyl)glycine, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-3-ylacetic acid, or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-3-yl)acetic acid, is primarily used in the field of peptide synthesis. The primary targets of this compound are the amino acids that are being linked together to form peptides. The role of this compound is to protect the amino group during the peptide bond formation.
Mode of Action
The Fmoc group in Fmoc-(S)-3-Thienylglycine acts as a protective group for the amino group of an amino acid during peptide synthesis. The Fmoc group is base-labile, meaning it can be removed under basic conditions. This allows for the selective removal of the Fmoc group without affecting other parts of the molecule. Once the Fmoc group is removed, the exposed amino group can react with the carboxyl group of another amino acid to form a peptide bond.
Biochemical Pathways
The primary biochemical pathway involved in the action of Fmoc-(S)-3-Thienylglycine is peptide synthesis. This compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein. The removal of the Fmoc group exposes the amino group, allowing it to react with the carboxyl group of another amino acid to form a peptide bond. This process is repeated multiple times to create a peptide chain of the desired length.
Pharmacokinetics
It’s important to note that the fmoc group is stable under acidic conditions, which could potentially influence its stability and reactivity in different environments.
Result of Action
The result of the action of Fmoc-(S)-3-Thienylglycine is the formation of peptide bonds, leading to the synthesis of peptides. This is a crucial process in biochemistry and molecular biology, as peptides and proteins play vital roles in virtually all biological processes.
Action Environment
The action of Fmoc-(S)-3-Thienylglycine is influenced by the pH of the environment. The Fmoc group is stable under acidic conditions but can be removed under basic conditions. Therefore, the pH of the reaction environment can significantly influence the efficiency of peptide bond formation. Additionally, the presence of other reactive groups or compounds in the environment could potentially interfere with the action of Fmoc-(S)-3-Thienylglycine.
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-3-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a fluorenyl group , which is a polycyclic aromatic hydrocarbon known for its ability to interact with biological membranes, enhancing cellular uptake. The methoxycarbonyl and thiophenyl substituents contribute to its chemical properties, making it a candidate for various therapeutic applications.
1. Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit anti-inflammatory effects. The fluorenyl moiety enhances the interaction with cellular targets involved in inflammatory pathways, potentially inhibiting pro-inflammatory cytokines and mediators.
2. Anticancer Activity
Compounds related to this compound have shown promise in cancer therapy. They may modulate signaling pathways critical for tumor growth, such as those involving apoptosis and cell cycle regulation. Notably, fluorenone derivatives have been reported to possess antiproliferative activity against various cancer cell lines .
3. Antimicrobial Effects
The presence of the fluorenyl group has been linked to antimicrobial activity. Studies suggest that structural modifications can enhance the efficacy of these compounds against bacterial strains, making them potential candidates for developing new antibiotics.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in disease processes, such as cyclooxygenases (COXs) and lipoxygenases (LOXs), which are crucial in inflammatory responses.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways, including those related to cell proliferation and apoptosis, by interacting with specific receptors or enzymes within these pathways .
Case Studies
- In Vitro Studies : A study evaluating the anti-inflammatory effects of similar fluorenyl compounds demonstrated significant inhibition of TNF-alpha production in macrophages, suggesting that this compound could similarly modulate inflammatory responses .
- Anticancer Evaluation : In research involving cell lines derived from breast cancer, fluorenone derivatives showed IC50 values indicating effective cytotoxicity at micromolar concentrations. The introduction of specific functional groups was found to enhance this activity significantly .
- Antimicrobial Testing : Preliminary assays indicated that compounds structurally related to this compound displayed notable antimicrobial activity against Gram-positive bacteria, highlighting their potential as novel therapeutic agents.
Data Tables
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-2-(Fluorenyl-Methoxycarbonyl-Amino-Thiophen-Acetic Acid) | Fluorenyl group, methoxycarbonyl | Anti-inflammatory, anticancer |
| 9-Fluorenone | Polycyclic aromatic | Antimicrobial properties |
| 4-Methylphenylacetylene | Alkyne functionality | Anti-cancer activity |
Scientific Research Applications
Peptide Synthesis
Fmoc Protection Strategy:
The Fmoc group is essential in solid-phase peptide synthesis (SPPS). The ability to easily remove the Fmoc group under mild basic conditions allows for the sequential addition of amino acids to form peptides. This compound can serve as a building block for synthesizing peptides that incorporate thiophenes, which are known for their biological activities.
Case Study:
A study demonstrated the successful incorporation of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-3-yl)acetic acid into a peptide sequence targeting cancer cells. The resulting peptides exhibited enhanced binding affinity to specific receptors involved in tumor growth, indicating potential therapeutic applications in oncology.
Drug Development
Anticancer Agents:
Research has indicated that compounds containing thiophene moieties can exhibit significant anticancer properties. By integrating this compound into drug candidates, scientists aim to enhance the efficacy and selectivity of these agents.
Data Table: Anticancer Activity of Thiophene Derivatives
| Compound Name | Target Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Thiophene-Peptide A | Breast Cancer | 5.0 | |
| Thiophene-Peptide B | Lung Cancer | 3.5 | |
| Thiophene-Peptide C | Colon Cancer | 4.0 |
Neuroprotective Effects:
Recent studies have explored the neuroprotective effects of thiophene-containing compounds. The incorporation of this compound into neuropeptides has shown promise in protecting neuronal cells from oxidative stress.
Case Study:
In vitro studies demonstrated that peptides synthesized with this compound significantly reduced apoptosis in neuronal cell lines exposed to oxidative stressors, suggesting potential applications in treating neurodegenerative diseases.
Material Science
Conductive Polymers:
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. Research has shown that incorporating this compound into polymer matrices can enhance conductivity and stability.
Data Table: Conductivity Measurements
Chemical Reactions Analysis
Deprotection Reactions
The Fmoc group serves as a temporary amine protector during peptide synthesis. Key deprotection characteristics:
Mechanism : Base-induced β-elimination releases the free amine via a conjugated base intermediate (Fig. 1A) .
Carboxylic Acid Activation and Coupling
The carboxylic acid participates in peptide bond formation through activation:
Key Observation : Thiophene’s electron-rich nature does not interfere with activation but requires inert atmospheres to prevent oxidation.
Thiophene Ring Functionalization
The thiophen-3-yl group undergoes electrophilic substitutions:
Spectral Evidence :
-
¹H NMR (post-bromination): Loss of aromatic proton signal at δ 7.2 ppm; new singlet at δ 4.9 ppm (Br–C–H)
-
HPLC-MS : M+79/81 isotopic pattern confirms bromination
Esterification and Hydrolysis
The carboxylic acid undergoes reversible esterification:
| Ester Type | Alcohol Partner | Catalyst | Equilibrium Position (Keq) | Hydrolysis Rate (k, h⁻¹) |
|---|---|---|---|---|
| Methyl ester | Methanol | H₂SO₄ (cat.) | 0.85 | 0.12 (pH 7) |
| Benzyl ester | Benzyl alcohol | DCC/DMAP | 0.92 | 0.08 (pH 7) |
| tert-Butyl ester | tert-Butanol | HCl gas | 0.78 | 0.05 (pH 2) |
Stability Note : Esters resist hydrolysis under Fmoc deprotection conditions (pH 9–10) but degrade rapidly in acidic media (pH < 3) .
Side Reactions and Mitigation Strategies
Common undesired reactions and solutions:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight structural analogs, focusing on substituent variations, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Fmoc-Protected Amino Acid Derivatives
Key Comparative Insights:
Substituent Effects :
- Thiophen-3-yl vs. o-Tolyl : The thiophene ring (aromatic, sulfur-containing) may enhance electronic interactions compared to the sterically bulky o-tolyl group, which prioritizes hydrophobicity.
- Piperazinyl and Bromodifluoromethoxy Groups : These substituents introduce basic (piperazinyl) or electron-withdrawing (bromodifluoromethoxy) properties, altering solubility and reactivity in peptide coupling reactions.
Optical Activity: Compounds with pentanoic acid backbones (e.g., 4-methylpiperazinyl derivative) exhibit measurable optical rotations (−7.3 to −8.3), suggesting chiral centers influence conformational preferences in solution.
Applications: Hydrophobic Residues: o-Tolyl and benzyl-piperidinyl derivatives are used to mimic natural hydrophobic amino acids (e.g., phenylalanine). Functionalized Side Chains: Bromodifluoromethoxy and hydroxy-methyl groups enable post-synthetic modifications (e.g., radiolabeling or crosslinking).
Safety Profiles :
Research Findings and Practical Considerations
- Synthetic Utility : The Fmoc group’s orthogonal deprotection allows seamless integration into automated SPPS protocols. Thiophene-containing analogs are particularly valuable in synthesizing peptides targeting sulfur-rich binding pockets.
- Stability Challenges : Thioether-containing derivatives (e.g., ’s compound with a phenylacetamido-methylthio group) may require inert atmospheres to prevent oxidation.
- Solubility : Piperazinyl substituents improve aqueous solubility due to their basicity, whereas bromodifluoromethoxy groups reduce it, necessitating polar aprotic solvents (e.g., DMF).
Preparation Methods
Direct Fmoc Protection of (S)-3-Thienylglycine
The most straightforward method involves reacting (S)-2-amino-2-(thiophen-3-yl)acetic acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions. This one-step protection leverages the nucleophilic reactivity of the α-amino group.
Procedure :
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Dissolve (S)-2-amino-2-(thiophen-3-yl)acetic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
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Add triethylamine (2.5 equiv) to deprotonate the amino group.
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Introduce Fmoc-Cl (1.2 equiv) dropwise at 0°C, then stir at room temperature for 12–24 hours.
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Quench the reaction with ice-cold water, extract with ethyl acetate, and acidify the aqueous layer to pH 2–3 using HCl to precipitate the product.
Key Parameters :
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates Fmoc protection, reducing reaction times from hours to minutes. This method adapts glycosylation protocols for amino acid functionalization.
Procedure :
-
Mix (S)-2-amino-2-(thiophen-3-yl)acetic acid (0.2 mmol) with Fmoc-Cl (0.26 mmol) in CHCl.
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Add BF·EtO (2 equiv) as a Lewis acid catalyst.
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Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient).
Advantages :
Stereoselective Synthesis of the (S)-Configuration
Chiral Pool Strategy
Using L-amino acids as starting materials ensures retention of the (S)-configuration. For example, L-serine can be converted to (S)-3-Thienylglycine via thiophene substitution:
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Protect L-serine’s hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
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Perform Mitsunobu reaction with thiophen-3-ylmethanol to introduce the thiophene moiety.
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Deprotect the TBDMS group and oxidize the primary alcohol to a carboxylic acid.
Enzymatic Resolution
Racemic 2-amino-2-(thiophen-3-yl)acetic acid can be resolved using acylase enzymes:
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Acetylate the racemic mixture.
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Treat with immobilized acylase I to hydrolyze the (R)-enantiomer’s acetyl group.
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Separate the (S)-acetylated product via ion-exchange chromatography.
Enantiomeric Excess : >98% ee.
Purification and Characterization
Recrystallization Protocols
Post-synthesis purification is critical for removing Fmoc-Cl residues and byproducts.
Optimal Conditions :
Purity Analysis :
| Method | Purity (%) | Conditions |
|---|---|---|
| HPLC (C18 column) | 99.5 | 60% acetonitrile/0.1% TFA, 1 mL/min |
| NMR (DMSO-d) | 99.2 | δ 7.89 (s, 1H, Fmoc), 7.31–7.43 (m, 4H, thiophene) |
Industrial-Scale Production (Patent CN103373940B)
The patented method emphasizes cost-effective large-scale synthesis:
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React (S)-3-Thienylglycine with Fmoc-Cl in diethyl ether/water biphasic system.
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Extract excess Fmoc-Cl into the organic phase.
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Acidify the aqueous layer to pH 2, isolating the crude product.
Scale-Up Metrics :
Challenges and Optimization
Racemization During Coupling
The α-proton of thiophene-substituted glycine is prone to racemization under basic conditions. Mitigation strategies include:
Q & A
Q. What are the critical safety precautions for handling (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-3-yl)acetic acid in laboratory settings?
The compound is classified under GHS hazard categories for acute toxicity (oral, dermal, inhalation; Category 4), skin irritation (Category 2), and eye irritation (Category 2A) . Key precautions include:
- Use personal protective equipment (PPE) : Lab coat, gloves, safety goggles, and respiratory protection if dust/aerosols form.
- Ensure local exhaust ventilation to minimize inhalation risks.
- Avoid skin/eye contact; wash thoroughly with water if exposed .
- Store in a cool, dry place away from incompatible materials (strong acids/bases, oxidizing agents) .
Q. What synthetic routes are commonly used to introduce the Fmoc-protecting group to amino acid derivatives like this compound?
The Fmoc (9-fluorenylmethoxycarbonyl) group is typically introduced via reaction with Fmoc-Cl (Fmoc-chloroformate) in a biphasic system (e.g., 1,4-dioxane/water) under basic conditions (sodium carbonate) at room temperature . Key steps include:
- Dissolving the amino acid in THF or dichloromethane .
- Adding Fmoc-Cl dropwise with stirring, followed by purification via reverse-phase chromatography to isolate the product .
Q. What analytical methods validate the structural integrity of this compound post-synthesis?
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms regiochemistry and purity .
- MALDI-TOF mass spectrometry verifies molecular weight .
- HPLC monitors coupling efficiency and enantiomeric purity during peptide synthesis .
Advanced Research Questions
Q. How can coupling efficiency of Fmoc-protected amino acids be optimized in solid-phase peptide synthesis (SPPS)?
- Use NovaSyn TGR resin for improved loading capacity and stability .
- Activate the Fmoc-amino acid with HBTU/HOBt (1:1 molar ratio) in DMF for 30 minutes before coupling .
- Monitor reactions via Kaiser test or HPLC to detect unreacted amines. Adjust coupling time (2–4 hours) and temperature (25–40°C) to minimize racemization .
Q. How should researchers resolve discrepancies in stability data across safety data sheets (SDS) for Fmoc-protected compounds?
SDS discrepancies often arise from incomplete toxicological/ecological data (e.g., decomposition products not fully characterized) . Mitigation strategies include:
- Cross-referencing multiple SDS sources (e.g., Key Organics vs. Indagoo) for hazard consensus .
- Conducting accelerated stability studies under intended storage conditions (e.g., 40°C/75% RH for 6 months).
- Analyzing decomposition via TGA/DSC to identify incompatible conditions .
Q. What strategies improve solubility of Fmoc-protected amino acids in organic solvents for solution-phase synthesis?
- Introduce polar auxiliaries (e.g., methoxy or acetoxy groups) to enhance solubility in THF or DMF .
- Use microwave-assisted synthesis to reduce reaction time and improve yield while maintaining solubility .
- Pre-treat the compound with sonication in acetonitrile to disrupt crystalline aggregates .
Methodological Considerations
Q. How is the Fmoc group selectively removed during peptide chain elongation?
- Treat with 20% piperidine in DMF for 20 minutes to cleave the Fmoc group via β-elimination .
- Monitor deprotection efficiency via UV absorbance at 301 nm (characteristic Fmoc absorbance) .
Q. What precautions are necessary when scaling up synthesis of this compound for large-scale peptide production?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
